

A Comparative Analysis of Ulipristal Acetate and Its Active Metabolites for Researchers

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Compound of Interest

Compound Name: *Ulipristal acetate-d6*

Cat. No.: *B1460621*

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This guide provides a detailed comparative analysis of the selective progesterone receptor modulator (SPRM), ulipristal acetate, and its principal active metabolite, mono-demethyl-ulipristal acetate (PGL4002). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical data to offer a comprehensive overview of their respective pharmacological profiles.

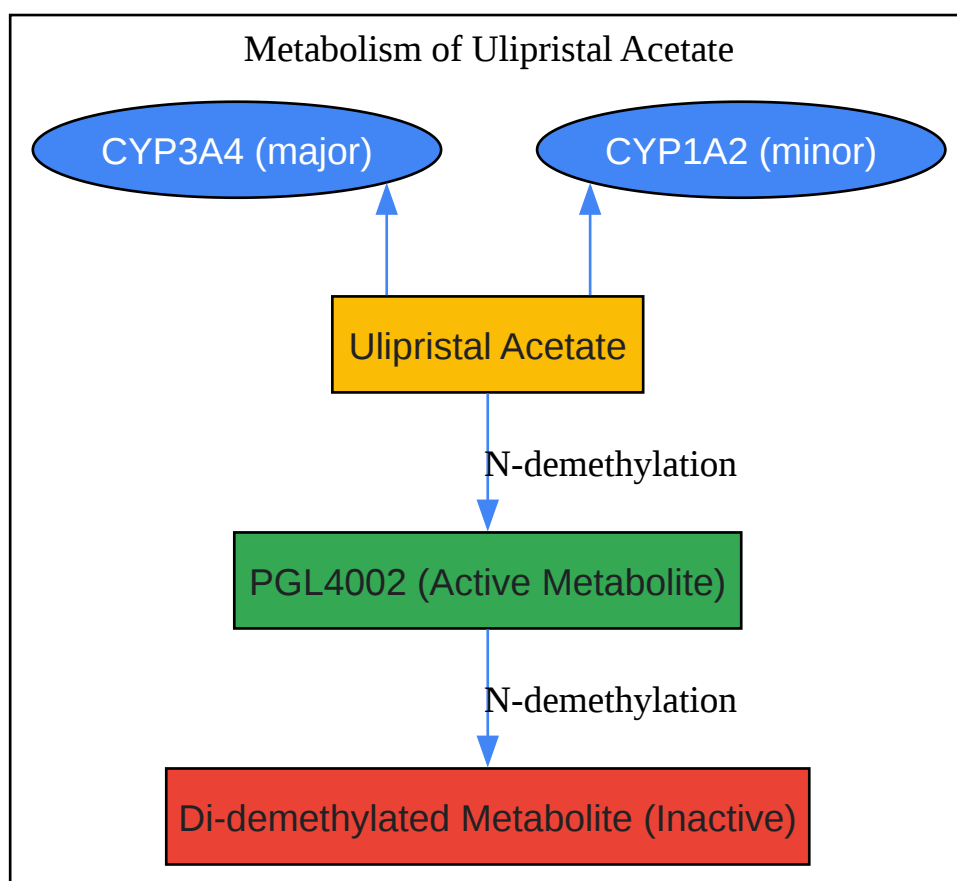
Introduction

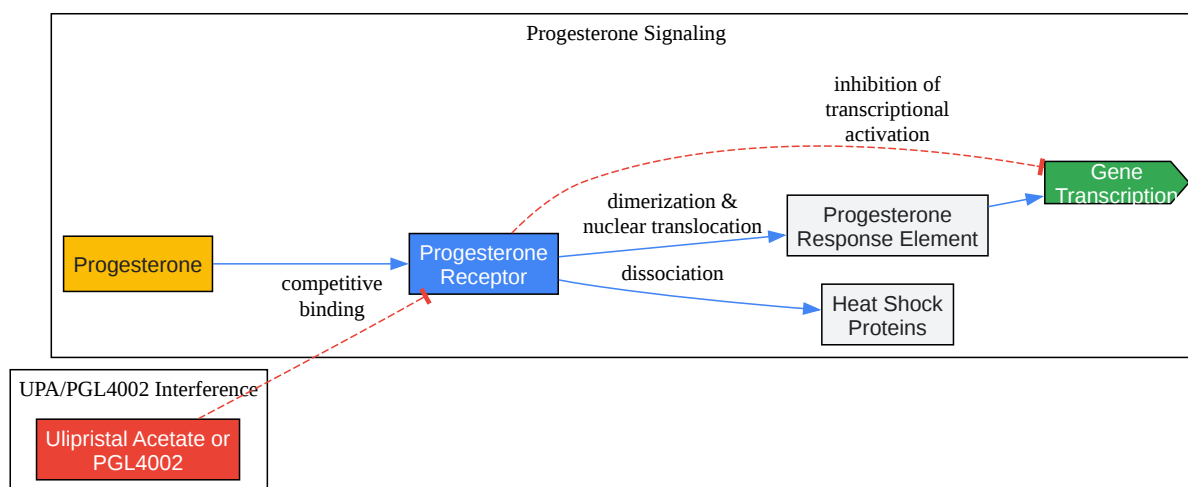
Ulipristal acetate (UPA) is a well-established SPRM utilized for emergency contraception and the management of uterine fibroids.[1] Its therapeutic effects are primarily mediated through its interaction with the progesterone receptor (PR), where it exhibits both antagonistic and partial agonistic activity.[2] Following oral administration, ulipristal acetate is rapidly absorbed and metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into its active mono-demethylated metabolite, PGL4002, and a largely inactive di-demethylated metabolite.[1][2] This guide focuses on the comparative analysis of ulipristal acetate and its pharmacologically active metabolite, PGL4002.

Metabolic Pathway of Ulipristal Acetate

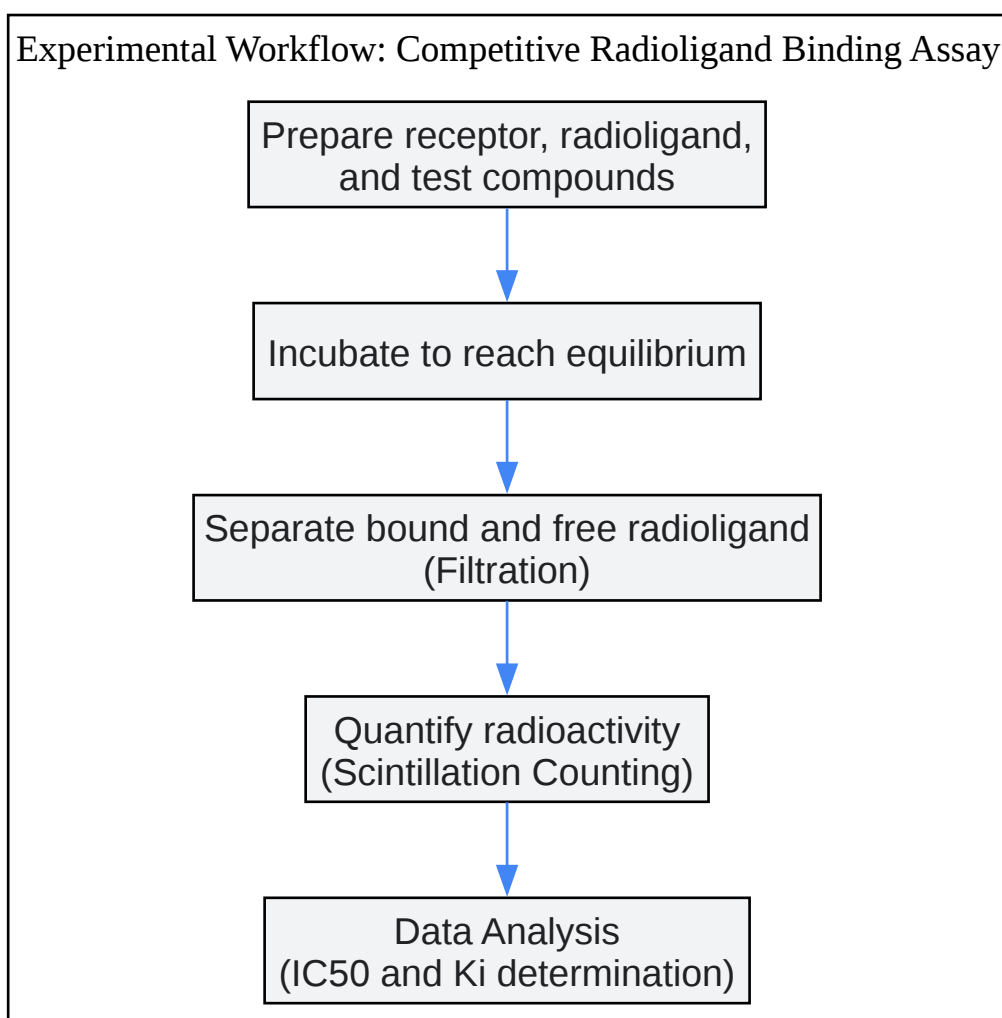
Ulipristal acetate undergoes hepatic metabolism, predominantly through N-demethylation mediated by the CYP3A4 isoenzyme, with a minor contribution from CYP1A2.[1] This process

yields the active metabolite PGL4002 and subsequently the inactive di-demethylated metabolite.





Experimental Workflow: Competitive Radioligand Binding Assay



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References

- 1. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids | Semantic Scholar [semanticscholar.org]
- 2. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]

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